1,3,5-Tris(3-isocyanato-4-methylphenyl)-1,3,5-triazinane-2,4,6-trione
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Overview
Description
1,3,5-Tris(3-isocyanato-4-methylphenyl)-1,3,5-triazinane-2,4,6-trione is a complex organic compound that belongs to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of three isocyanatomethylphenyl groups attached to the triazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(3-isocyanato-4-methylphenyl)-1,3,5-triazinane-2,4,6-trione typically involves the reaction of cyanuric chloride with 3-isocyanatomethylphenylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The triazine ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
1,3,5-Tris(3-isocyanato-4-methylphenyl)-1,3,5-triazinane-2,4,6-trione has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate groups.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The isocyanate groups can react with nucleophiles, such as amines and alcohols, forming stable covalent bonds. This reactivity underlies its use in various applications, including polymerization and cross-linking reactions.
Comparison with Similar Compounds
Similar Compounds
Melamine: Another triazine compound with three amino groups.
Cyanuric Acid: A triazine derivative with three hydroxyl groups.
Triazine-based Herbicides: Compounds like atrazine and simazine, used in agriculture.
Uniqueness
1,3,5-Tris(3-isocyanato-4-methylphenyl)-1,3,5-triazinane-2,4,6-trione is unique due to its specific substitution pattern and the presence of reactive isocyanate groups, which confer distinct chemical properties and reactivity compared to other triazine derivatives.
Properties
CAS No. |
26603-40-7 |
---|---|
Molecular Formula |
C27H18N6O6 |
Molecular Weight |
522.5 g/mol |
IUPAC Name |
1,3,5-tris(3-isocyanato-4-methylphenyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C27H18N6O6/c1-16-4-7-19(10-22(16)28-13-34)31-25(37)32(20-8-5-17(2)23(11-20)29-14-35)27(39)33(26(31)38)21-9-6-18(3)24(12-21)30-15-36/h4-12H,1-3H3 |
InChI Key |
NEQZCEZVSYQHDT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)N(C(=O)N(C2=O)C3=CC(=C(C=C3)C)N=C=O)C4=CC(=C(C=C4)C)N=C=O)N=C=O |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)N(C(=O)N(C2=O)C3=CC(=C(C=C3)C)N=C=O)C4=CC(=C(C=C4)C)N=C=O)N=C=O |
26603-40-7 | |
Pictograms |
Irritant |
Origin of Product |
United States |
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